molecular formula C9H8FNO2 B12851323 4-Cyclopropyl-5-fluoronicotinic acid

4-Cyclopropyl-5-fluoronicotinic acid

Cat. No.: B12851323
M. Wt: 181.16 g/mol
InChI Key: MAQUAGGBVIHNJB-UHFFFAOYSA-N
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Description

4-Cyclopropyl-5-fluoronicotinic acid is a chemical compound that belongs to the class of fluorinated nicotinic acids It is characterized by the presence of a cyclopropyl group and a fluorine atom attached to the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-5-fluoronicotinic acid typically involves the introduction of the cyclopropyl and fluorine groups onto the nicotinic acid backbone. One common method involves the use of cyclopropyl bromide and 5-fluoronicotinic acid as starting materials. The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-5-fluoronicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-5-fluoronicotinic acid involves its interaction with specific molecular targets. The compound can bind to nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission. Additionally, it may interact with enzymes involved in metabolic pathways, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoronicotinic acid
  • 4-Fluoronicotinic acid
  • 3-Fluoronicotinic acid
  • 6-Fluoronicotinic acid

Uniqueness

4-Cyclopropyl-5-fluoronicotinic acid is unique due to the presence of both the cyclopropyl and fluorine groups, which confer distinct chemical and biological properties. The cyclopropyl group enhances the compound’s stability and lipophilicity, while the fluorine atom increases its reactivity and potential for forming hydrogen bonds .

Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

4-cyclopropyl-5-fluoropyridine-3-carboxylic acid

InChI

InChI=1S/C9H8FNO2/c10-7-4-11-3-6(9(12)13)8(7)5-1-2-5/h3-5H,1-2H2,(H,12,13)

InChI Key

MAQUAGGBVIHNJB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=NC=C2C(=O)O)F

Origin of Product

United States

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